REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.[C:10](=O)([O-])[O-].[K+].[K+].N1[C:21]2[CH:22]=[CH:23][CH:24]=[N:25][C:20]=2[CH2:19]NC1>CN(C=O)C>[N:4]1([C:3]2[C:22]3[C:23](=[CH:10][CH:19]=[CH:20][CH:21]=3)[CH:24]=[N:25][CH:2]=2)[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1 |f:1.2.3|
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
ClCCN1CCNCC1
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
tetrahydropyridopyrimidine
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
N1CNCC2=C1C=CC=N2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After reaction at 90° C. for two hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
poured onto ice-water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the hydrochloride was precipitated out
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C1=CN=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 187.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |